4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Overview
Description
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine, also known as CDMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine is not fully understood. However, it is believed that this compound acts as a coupling reagent by activating carboxylic acids and other nucleophiles, allowing them to react with amines and other electrophiles.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Advantages and Limitations for Lab Experiments
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine has several advantages as a coupling reagent, including high efficiency, low cost, and ease of use. However, it also has some limitations, including the need for a base catalyst and the potential for side reactions.
Future Directions
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine has significant potential for future research in various fields. Some potential future directions for this compound research include the development of new coupling reagents with improved efficiency and selectivity, the synthesis of new drugs using this compound as a key reagent, and the development of new materials using this compound as a cross-linking agent.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. While further research is needed to fully understand its mechanism of action and potential applications, this compound has significant potential for future research and development.
Scientific Research Applications
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine has been extensively studied for its potential applications in various fields, including organic synthesis, drug development, and material science. In organic synthesis, this compound is used as a coupling reagent for the synthesis of peptides and other organic molecules. In drug development, this compound has been shown to be effective in the synthesis of various drugs, including anticancer agents. In material science, this compound has been used as a cross-linking agent for the synthesis of polymers and other materials.
properties
IUPAC Name |
4-(4-chloro-2,5-dimethylphenyl)sulfonylthiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S2/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQINGQIOOWKDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCSCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.